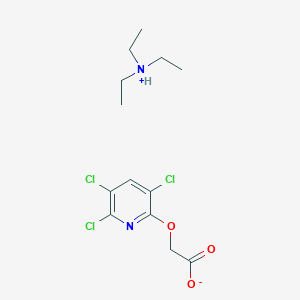

Triclopyr triethylamine salt

Description

Properties

IUPAC Name |

N,N-diethylethanamine;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO3.C6H15N/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;1-4-7(5-2)6-3/h1H,2H2,(H,12,13);4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKVVMOXSZIDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO3.C6H15N, C13H19Cl3N2O3 | |

| Record name | TRICLOPYR TRIETHYLAMMONIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034302 | |

| Record name | Triclopyr triethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triclopyr triethylammonium salt is a colorless to amber liquid., Colorless to amber liquid; [CAMEO] Grayish-white solid; Formulated as soluble and emulsifiable concentrates, liquid, granular, formulation intermediate, wettable powder, and pellets; [Reference #1] | |

| Record name | TRICLOPYR TRIETHYLAMMONIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triclopyr-triethylammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57213-69-1 | |

| Record name | TRICLOPYR TRIETHYLAMMONIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triclopyr triethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57213-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyr-triethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057213691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyr triethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOPYR-TRIETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB98N76S9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Triclopyr Triethylamine Salt in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyr (B129103), a selective systemic herbicide, is widely utilized for the management of broadleaf and woody vegetation. Its efficacy is rooted in its ability to mimic the natural plant hormone auxin, leading to catastrophic disruption of normal growth processes. This technical guide provides a comprehensive examination of the molecular and physiological mechanisms underpinning the action of triclopyr triethylamine (B128534) salt in susceptible plants. It delves into the specific interactions with auxin co-receptors, the subsequent signaling cascade, and the resultant physiological effects. This document also furnishes detailed experimental protocols for key assays used to investigate these mechanisms and presents quantitative data to facilitate comparative analysis.

Introduction

Triclopyr is a synthetic auxin herbicide belonging to the pyridine (B92270) carboxylic acid chemical family.[1] It is formulated in various forms, including the highly water-soluble triethylamine salt, which readily disassociates in the plant and environment to the active ingredient, triclopyr acid.[2] This herbicide is prized for its selective action, effectively controlling dicotyledonous plants while leaving monocots, such as grasses and conifers, largely unaffected.[3] The mechanism of action is centered on its function as an analogue of the endogenous plant hormone indole-3-acetic acid (IAA).[4] By binding to auxin receptors, triclopyr initiates a signaling cascade that results in uncontrolled and disorganized cell growth, ultimately leading to plant death.[1][2]

Molecular Mechanism of Action

The phytotoxic effects of triclopyr are initiated at the cellular level through its interaction with the auxin signaling pathway. This process can be dissected into several key steps:

2.1. Uptake and Translocation

Triclopyr is a systemic herbicide, meaning it is absorbed by the plant and moved throughout its tissues.[5] It can be taken up through both the foliage and the roots and is translocated via the xylem and phloem to areas of active growth, known as meristematic tissues.[5][6] Within the plant, triclopyr triethylamine salt is rapidly converted to its biologically active acid form.[2]

2.2. Binding to Auxin Co-Receptors

The primary molecular target of triclopyr is the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1] Triclopyr, acting as a "molecular glue," binds to the TIR1/AFB protein, which in turn enhances the interaction between TIR1/AFB and the Aux/IAA repressor.[7] This binding event marks the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[8]

Studies using surface plasmon resonance (SPR) have elucidated the binding kinetics of triclopyr to different TIR1/AFB family members. Triclopyr exhibits binding to both TIR1 and AFB5 receptors.[9]

2.3. Derepression of Auxin-Responsive Genes

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of specific genes.[10] With the repressors removed, ARFs can actively regulate the transcription of a host of genes involved in cell division, expansion, and differentiation.[10] The overexpression of these genes leads to the characteristic symptoms of synthetic auxin herbicide phytotoxicity.[1]

2.4. Downstream Physiological Effects

The massive and unregulated expression of auxin-responsive genes triggers a cascade of physiological disruptions:

-

Uncontrolled Cell Division and Elongation: The primary effect is the stimulation of chaotic and disorganized cell growth, particularly in the meristematic regions. This leads to epinasty (twisting and bending of stems and petioles), leaf cupping, and stem swelling.[11]

-

Hormonal Imbalance: The surge in auxin signaling stimulates the production of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA).[1][12] Ethylene production contributes to the epinastic response, while the accumulation of ABA is linked to growth inhibition.[12]

-

Vascular Tissue Disruption: The uncontrolled growth ultimately crushes and destroys the plant's vascular tissues, impeding the transport of water and nutrients, which leads to senescence and death.[13]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and binding characteristics of triclopyr.

Table 1: Binding Kinetics of Triclopyr to Arabidopsis Auxin Receptors

| Ligand | Receptor | Dissociation Constant (k_d) (s⁻¹) | Reference |

| Triclopyr | TIR1 | 3.4 x 10⁻³ | [9] |

| Triclopyr | AFB5 | 8.1 x 10⁻² | [9] |

| IAA (for comparison) | TIR1 | 1.1 x 10⁻³ | [9] |

| IAA (for comparison) | AFB5 | 3.0 x 10⁻² | [9] |

Table 2: Effective Dose (ED₅₀) of Triclopyr Triethylamine Salt on Various Plant Species

| Plant Species | ED₅₀ (g ae ha⁻¹) | Reference |

| Soybean | 22.56 | [6][14] |

| Tomato | 22.87 | [6][14] |

| Sunflower | 60.39 | [6][14] |

| Cotton | >1121 | [14] |

| Common Blue Violet | ≥ 0.81 kg ha⁻¹ for ≥ 75% control | [15] |

ED₅₀ (Effective Dose 50) is the dose of a substance that causes a 50% reduction in a measured response, such as plant growth. "g ae ha⁻¹" stands for grams of acid equivalent per hectare.

Visualizations

Caption: Molecular signaling pathway of triclopyr in a plant cell.

Caption: General experimental workflow for a dose-response bioassay.

Experimental Protocols

5.1. Protocol for Auxin Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines the methodology for quantifying the binding kinetics of triclopyr to auxin receptors.

-

Objective: To determine the association and dissociation rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D) of triclopyr for TIR1/AFB auxin receptors.

-

Materials:

-

Biacore SPR instrument (e.g., Biacore T200).

-

Streptavidin-coated SPR sensor chips.

-

Recombinant, purified TIR1/AFB-ASK1 protein complexes.

-

Biotinylated AtAux/IAA7 degron peptide.

-

Triclopyr triethylamine salt of analytical grade.

-

Running buffer (e.g., HBS-EP+).

-

DMSO for solubilizing triclopyr.

-

-

Procedure:

-

Chip Preparation: Immobilize the biotinylated AtAux/IAA7 degron peptide onto the streptavidin-coated sensor chip surface according to the manufacturer's instructions.

-

Analyte Preparation: Prepare a series of concentrations of the TIR1/AFB-ASK1 protein complex in running buffer. Prepare a range of triclopyr concentrations in running buffer with a constant, low percentage of DMSO.

-

Binding Measurement:

-

Inject the TIR1/AFB-ASK1 protein complex and triclopyr solution simultaneously over the sensor chip surface. The formation of the co-receptor complex (TIR1/AFB-ASK1, triclopyr, and Aux/IAA peptide) will result in a change in the SPR signal, measured in response units (RU).

-

Perform single-cycle kinetics by injecting increasing concentrations of triclopyr with a fixed concentration of the TIR1/AFB-ASK1 protein.

-

-

Data Analysis: Fit the sensorgram data to a 1:1 binding model using the Biacore evaluation software to calculate k_a, k_d, and K_D.

-

5.2. Protocol for Dose-Response Bioassay

This protocol details a whole-plant bioassay to determine the herbicidal efficacy of triclopyr.[14]

-

Objective: To determine the ED₅₀ value of triclopyr triethylamine salt on a susceptible plant species.

-

Materials:

-

Seeds of a susceptible plant species (e.g., soybean, tomato).

-

Potting medium and pots.

-

Controlled environment growth chamber.

-

Triclopyr triethylamine salt formulation.

-

Pressurized cabinet sprayer.

-

Analytical balance.

-

-

Procedure:

-

Plant Growth: Grow plants in pots in a growth chamber under controlled conditions (e.g., 28/22°C day/night, 14-hour photoperiod) until they reach the 2- to 3-leaf stage.

-

Herbicide Preparation: Prepare a series of dilutions of the triclopyr formulation to achieve a range of application rates (e.g., 0, 17, 35, 70, 140, 280, 560, 1121 g ae ha⁻¹).

-

Application: Apply the herbicide solutions to the plants as a foliar spray using a calibrated cabinet sprayer. Include a non-treated control group.

-

Incubation: Return the plants to the growth chamber and maintain them for a set period (e.g., 21 days).

-

Data Collection: After the incubation period, harvest the above-ground biomass of each plant and record the fresh or dry weight.

-

Data Analysis: Plot the biomass data against the herbicide dose and use a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the ED₅₀ value.

-

5.3. Protocol for Gene Expression Analysis via RNA-Seq

This protocol provides a framework for analyzing changes in the transcriptome of plants treated with triclopyr.

-

Objective: To identify differentially expressed genes in a susceptible plant species following treatment with triclopyr triethylamine salt.

-

Materials:

-

Susceptible plant seedlings.

-

Triclopyr triethylamine salt solution.

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit).

-

DNase I.

-

Spectrophotometer and bioanalyzer.

-

Next-generation sequencing platform.

-

-

Procedure:

-

Treatment and Sampling: Treat seedlings with a sub-lethal dose of triclopyr. At various time points post-treatment (e.g., 1, 3, 6, 24 hours), harvest tissue samples and immediately flash-freeze in liquid nitrogen.

-

RNA Extraction and Quality Control: Extract total RNA from the tissue samples using a suitable kit. Treat the RNA with DNase I to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from the high-quality RNA samples and perform sequencing on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify the expression level of each gene.

-

Identify differentially expressed genes between treated and control samples.

-

Perform gene ontology (GO) and pathway enrichment analysis to identify biological processes affected by triclopyr treatment.

-

-

Conclusion

The mechanism of action of triclopyr triethylamine salt is a well-defined example of targeted herbicide activity. By hijacking the plant's own auxin signaling pathway, triclopyr induces a state of uncontrolled growth that is ultimately lethal to susceptible species. A thorough understanding of its molecular interactions, binding kinetics, and the downstream physiological consequences is paramount for the development of new herbicidal compounds, the management of herbicide resistance, and the refinement of vegetation management strategies. The experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate details of synthetic auxin herbicide action.

References

- 1. benchchem.com [benchchem.com]

- 2. invasive.org [invasive.org]

- 3. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]

- 4. acs.org [acs.org]

- 5. Triclopyr General Fact Sheet [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 12. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Triclopyr Triethylamine Salt: An In-Depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyr (B129103), a selective systemic herbicide, is widely utilized for the management of broadleaf weeds and woody plants in various settings, including forestry, rights-of-way, and agricultural lands.[1][2][3] Its triethylamine (B128534) (TEA) salt formulation is particularly noted for its high water solubility, which facilitates its application and subsequent behavior in the environment.[4][5][6] Upon release into the environment, triclopyr TEA salt rapidly dissociates to form triclopyr acid, the primary phytotoxic agent.[3][4][5][6] Understanding the environmental fate and degradation of this compound is paramount for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the environmental degradation pathways of triclopyr triethylamine salt, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes.

Degradation in Soil

The primary mechanism for the dissipation of triclopyr from soil is microbial degradation.[1][7][8] The rate of this process is significantly influenced by soil characteristics and environmental conditions, with warmer and moister soils generally exhibiting faster degradation rates.[1][8] In addition to microbial action, photodegradation on the soil surface can also contribute to its breakdown.[1]

Soil Degradation Pathway

Triclopyr triethylamine salt, upon entering the soil, rapidly dissociates into triclopyr acid. Aerobic microbial metabolism then transforms triclopyr acid into its principal metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), and a minor metabolite, 3,5,6-trichloro-2-methoxypyridine (TMP).[3][9] TCP is generally more persistent in the soil environment than the parent triclopyr.[3] Both metabolites can be further degraded to carbon dioxide.[10]

Quantitative Data: Soil Persistence and Mobility

The persistence of triclopyr in soil is variable, as indicated by a wide range of reported half-lives.

| Parameter | Value | Conditions | Reference |

| Soil Half-life (Triclopyr Acid) | 8 to 46 days | Aerobic conditions, microbial breakdown. | [7][11] |

| 30 days (average) | Varies with formulation and environmental conditions. | [1][8] | |

| 138 days (average) | Laboratory soils; 64-314 days at 15°C, 9-135 days at 30°C. | [8] | |

| 46 days | 95°F and high moisture. | [12] | |

| Soil Half-life (TCP) | 20 to 70 days | Longer half-life than parent triclopyr. | [12] |

| 12 to 229 days | |||

| Soil Half-life (TMP) | 50 to 450 days | ||

| Soil Adsorption Coefficient (Koc) | 12 to 134 mL/g | pH 5.0 to 7.7. Indicates high to very high mobility. | [13] |

| 19 to 78 cm³/g (average 27 cm³/g) |

Degradation in Water

In aquatic environments, the primary degradation pathway for triclopyr is photolysis, particularly in the presence of sunlight.[4][14][15] Microbial degradation also plays a role, though it is generally considered secondary to photolysis in sunlit surface waters.[3][4] Hydrolysis of triclopyr acid is not a significant degradation pathway under typical environmental pH conditions.[16][17]

Aquatic Degradation Pathway

Upon entering an aquatic system, triclopyr triethylamine salt rapidly dissociates to triclopyr acid.[4] Photodegradation of triclopyr acid can lead to the formation of various photoproducts. In natural water, oxamic acid has been identified as a major photoproduct, along with other low-molecular-weight carboxylic acids.[14][18] In buffered water, 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid has been observed as the major photoproduct.[14][18] Microbial degradation in water and sediment also contributes to the formation of TCP and TMP.[14]

Quantitative Data: Aquatic Persistence

The persistence of triclopyr in water is highly dependent on light conditions.

| Parameter | Value | Conditions | Reference |

| Water Half-life (Triclopyr) | ~1 day | With light. | [11] |

| 142 days | Without light. | [11] | |

| 0.5 to 7.5 days | Field dissipation studies. | [4][14] | |

| 0.5 days | pH 7-buffered water, photolysis. | [14][18] | |

| 1.3 days | Natural river water, photolysis. | [14][18] | |

| Water Half-life (TCP) | 4.2 to 10.0 days | Field dissipation studies. | [14] |

| Water Half-life (TMP) | 4.0 to 8.8 days | Field dissipation studies. | [14] |

| Sediment Half-life (Triclopyr) | 2.8 to 5.8 days | Field studies. | [4] |

| 2.7 to 13.3 days | [14] | ||

| Photolysis Quantum Yield | ~4% | At 254 nm and 308 nm excitation. | [14] |

Experimental Protocols

Standardized methodologies are essential for the reliable assessment of the environmental fate of chemicals like triclopyr. The following sections outline general experimental protocols based on internationally recognized guidelines.

Soil Degradation Study (Aerobic)

This type of study is typically conducted following OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[1][7][15][18][19]

Objective: To determine the rate of aerobic degradation of triclopyr in soil and identify its major transformation products.

Methodology:

-

Soil Selection and Preparation: Fresh soil, typically from the top 20 cm of a field with no prior pesticide application, is collected, sieved (e.g., 2 mm), and homogenized. The moisture content is adjusted to a specific level, often between 40-60% of the maximum water holding capacity.

-

Pre-incubation: The prepared soil is pre-incubated in the dark at a constant temperature (e.g., 20°C) for a period (e.g., one to two weeks) to allow the microbial populations to stabilize.

-

Application of Test Substance: ¹⁴C-labeled triclopyr is applied to the soil samples to facilitate the tracking of the parent compound and its metabolites.

-

Incubation: The treated soil samples are incubated in the dark under aerobic conditions at a constant temperature. Volatile organic compounds and ¹⁴CO₂ are trapped to create a mass balance.

-

Sampling and Analysis: Soil samples are taken at various time intervals and extracted. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify triclopyr and its transformation products.

-

Data Analysis: The rate of degradation (DT₅₀) of triclopyr and the formation and decline of its metabolites are calculated.

Aquatic Photodegradation Study

This study is generally performed in accordance with OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .[2][4][11][16][20]

Objective: To determine the rate of direct photolytic degradation of triclopyr in an aqueous solution.

Methodology:

-

Solution Preparation: A sterile, buffered aqueous solution (e.g., pH 7) or filtered natural water is prepared. A known concentration of triclopyr is added to the solution.

-

Incubation: The triclopyr solution is placed in quartz tubes, which are transparent to UV light. The samples are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp. Dark controls are maintained at the same constant temperature to account for any non-photolytic degradation.

-

Sampling and Analysis: Aliquots of the solution are taken at various time intervals and analyzed for the concentration of triclopyr and its photoproducts using appropriate analytical methods, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The photodegradation rate constant and the half-life (DT₅₀) of triclopyr are calculated. Major photoproducts are identified and quantified.

Conclusion

The environmental fate of triclopyr triethylamine salt is characterized by its rapid dissociation to triclopyr acid, followed by distinct degradation pathways in soil and water. In soil, microbial degradation is the predominant process, leading to the formation of the more persistent metabolite TCP. In aquatic environments, photolysis is the primary driver of degradation, resulting in the formation of smaller organic acids. The persistence of triclopyr and its metabolites is highly dependent on specific environmental conditions. A thorough understanding of these processes, supported by standardized experimental data, is crucial for the environmental risk assessment and responsible management of this widely used herbicide.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 2. shop.fera.co.uk [shop.fera.co.uk]

- 3. The aquatic fate of triclopyr in whole-pond treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. invasive.org [invasive.org]

- 9. Sorption, Mobility and Degradation of Triclopyr and 2,4-D on Four Soils | Weed Science | Cambridge Core [cambridge.org]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. oecd.org [oecd.org]

- 12. mass.gov [mass.gov]

- 13. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Direct UV photodegradation of herbicide triclopyr in aqueous solutions: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. researchgate.net [researchgate.net]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

Aquatic Toxicity of Triclopyr Formulations: A Comparative Analysis of Triethylamine Salt and Butoxyethyl Ester

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Triclopyr (B129103) is a selective systemic herbicide widely used for the control of broadleaf weeds and woody plants.[1] It operates by mimicking the plant growth hormone auxin, leading to unregulated growth and ultimately, plant death.[1][2] Triclopyr is commercially available in two primary formulations: a triethylamine (B128534) (TEA) salt and a butoxyethyl ester (BEE).[3] While both formulations are effective herbicides, their chemical properties and, consequently, their aquatic toxicity profiles differ significantly. This technical guide provides a comprehensive comparison of the aquatic toxicity of Triclopyr triethylamine salt and Triclopyr butoxyethyl ester, intended for researchers, scientists, and professionals involved in environmental risk assessment and drug development.

In aquatic environments, Triclopyr TEA salt rapidly dissociates to form the triclopyr acid anion.[4][5] Conversely, Triclopyr BEE is rapidly converted to triclopyr acid through hydrolysis.[5] Despite both ultimately forming the same active acid, the initial ester form exhibits markedly different toxicological properties.

Comparative Aquatic Toxicity

The butoxyethyl ester formulation of triclopyr is consistently and significantly more toxic to aquatic organisms than the triethylamine salt.[6][7] On an acute exposure basis, Triclopyr BEE is often two to three orders of magnitude more toxic to aquatic animals compared to Triclopyr TEA or the parent acid.[8]

Data Presentation

The following tables summarize the quantitative aquatic toxicity data for Triclopyr triethylamine salt and Triclopyr butoxyethyl ester across various aquatic species.

Table 1: Acute Toxicity of Triclopyr Triethylamine (TEA) Salt to Aquatic Organisms

| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Fish | ||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 552 | [5][9] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | 891 | [5][9] |

| Fathead Minnow (Pimephales promelas) | 96-hour | LC50 | >100 | [10] |

| Invertebrates | ||||

| Water Flea (Daphnia magna) | 48-hour | LC50 | 1,170 | [5][9] |

| Water Flea (Daphnia magna) | 21-day Chronic | LC50 | 1,140 | [5] |

| Grass Shrimp (Palaemonetes pugio) | 96-hour | LC50 | 326 - 895 | [9] |

| Crayfish (Procambarus clarki) | 96-hour | LC50 | >326 | [9] |

| Oyster (Crassostrea virginica) | 48-hour | LC50 | 58 - 87 | [9] |

| Aquatic Plants | ||||

| Marine Diatom (Skeletonema costatum) | 5-day | EC50 | Not Specified | [11] |

Table 2: Acute Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Aquatic Organisms

| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Fish | ||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 0.74 | [3][9] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | 0.36 - 0.87 | [3][9] |

| Coho Salmon (Oncorhynchus kisutch) | 96-hour | LC50 | 1.3 | [9] |

| Invertebrates | ||||

| Water Flea (Daphnia magna) | 48-hour | EC50 | 2.9 | [12] |

| Grass Shrimp (Palaemonetes pugio) | 96-hour | LC50 | 2.4 | [9] |

| Aquatic Plants | ||||

| Green Algae (Pseudokirchneriella subcapitata) | 96-hour | ErC50 | >3.00 | [12] |

| Eurasian Watermilfoil (Myriophyllum spicatum) | 14-day | ErC50 | 0.0473 | [12] |

| Duckweed (Lemna gibba) | Not Specified | EC50 | 2.2 - 3.7 | [9] |

| Diatom (Navicula pelliculosa) | Not Specified | EC50 | 0.193 | [9] |

| Blue-green Alga (Anabaena flos-aquae) | Not Specified | EC50 | 0.193 | [9] |

Experimental Protocols

The aquatic toxicity data presented are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure reproducibility and comparability of results.

Acute Fish Toxicity Test (Based on OECD Guideline 203)

The objective of this test is to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[13]

-

Test Organisms : Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus). Fish are acclimated to the test conditions prior to exposure.[13]

-

Test Conditions : The test is typically conducted as a semi-static or flow-through test to maintain constant concentrations of the test substance. Water temperature, pH, and dissolved oxygen levels are monitored and maintained within species-specific optimal ranges.[13]

-

Procedure : A range of concentrations of the test substance are prepared. A control group is maintained in water without the test substance. Fish are introduced to the test chambers and observed for mortality and sublethal effects at 24, 48, 72, and 96 hours.[13]

-

Data Analysis : The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated at each observation time point using appropriate statistical methods.[13]

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna, over a 48-hour period. The endpoint is immobilization, defined as the inability to swim.

-

Test Organisms : Young daphnids (less than 24 hours old) are used for the test.[14]

-

Test Conditions : The test is conducted in a static system. The test medium is a defined reconstituted water. Temperature and photoperiod are controlled.[15]

-

Procedure : Daphnids are exposed to a series of concentrations of the test substance. A control group is also maintained. The number of immobilized daphnids is recorded at 24 and 48 hours.[14]

-

Data Analysis : The EC50, the concentration estimated to cause immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.[14]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.[16]

-

Test Organisms : Commonly used species include Pseudokirchneriella subcapitata (green algae) and Anabaena flos-aquae (cyanobacteria).[16]

-

Test Conditions : The test is performed in batch cultures with a defined nutrient medium. Temperature, light intensity, and pH are controlled to support exponential growth in the control cultures.[17]

-

Procedure : Exponentially growing algal cultures are exposed to a range of concentrations of the test substance. The growth of the algae is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.[17]

-

Data Analysis : The inhibition of growth in relation to the control is determined. The EC50, the concentration causing a 50% reduction in growth rate or yield, is calculated.[11]

Mandatory Visualizations

Caption: Environmental fate and transformation of Triclopyr TEA and BEE.

Caption: Generalized workflow for aquatic toxicity assessment.

Signaling Pathways and Mode of Action in Aquatic Animals

While the mode of action of triclopyr as a synthetic auxin is well-established in plants, the specific molecular signaling pathways and mechanisms of toxicity in aquatic animals are not as clearly defined in current literature.[4] Sublethal effects observed in fish, such as disorientation, coughing, and gill surface widening, suggest potential neurotoxic and respiratory impacts.[4] One study indicated that triclopyr can induce genotoxicity in European eels.[12] However, a detailed understanding of the specific receptor interactions and downstream signaling cascades that lead to these toxic endpoints in aquatic vertebrates and invertebrates remains an area for further research. The primary toxic mechanism of the butoxyethyl ester form is likely related to its greater lipophilicity, allowing for more efficient transfer across biological membranes like fish gills, leading to higher internal concentrations and more pronounced effects compared to the more water-soluble triethylamine salt.

References

- 1. lakestevenswa.gov [lakestevenswa.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. Embryotoxicity Induced by Triclopyr in Zebrafish (Danio rerio) Early Life Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eaglelake1.org [eaglelake1.org]

- 6. researchgate.net [researchgate.net]

- 7. eaglelake1.org [eaglelake1.org]

- 8. fs.usda.gov [fs.usda.gov]

- 9. Triclopyr-butotyl [sitem.herts.ac.uk]

- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. safenano.re.kr [safenano.re.kr]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Algal toxicity – growth inhibition | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Soil Persistence and Mobility of Triclopyr Triethylamine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of triclopyr (B129103) triethylamine (B128534) salt in terrestrial ecosystems, with a focus on its persistence and mobility in soil. Triclopyr is a selective, systemic herbicide widely used for the control of broadleaf weeds and woody plants.[1] Its triethylamine salt formulation is highly soluble in water, influencing its behavior in the soil matrix.[1][2] Understanding the soil dynamics of this compound is critical for assessing its potential environmental impact and ensuring its safe and effective use.

Soil Persistence of Triclopyr Triethylamine Salt

The persistence of a pesticide in soil is a key factor in determining its potential for long-term effects on the environment. It is typically quantified by its soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Degradation Pathways

In the soil environment, triclopyr triethylamine salt rapidly dissociates to form triclopyr acid, which is the primary phytotoxic moiety.[2][3][4] The degradation of triclopyr acid in soil is predominantly a biological process, driven by microbial metabolism under aerobic conditions.[3][5][6] The primary metabolites are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP).[3] These metabolites are further degraded, ultimately to carbon dioxide.[7] Photolysis on the soil surface can contribute to degradation, but it is generally considered a minor pathway compared to microbial breakdown.[3][7]

Quantitative Data on Soil Half-Life

The soil half-life of triclopyr is highly variable and influenced by soil type, temperature, moisture, and microbial activity.[8][9] Warm, moist conditions that favor microbial activity lead to more rapid degradation.[3][7]

| Compound | Soil Half-life (DT50) in Days | Conditions |

| Triclopyr | 8 - 46 | Aerobic microbial breakdown.[3][5][10] |

| 30 (average) | Varies with formulation and environmental conditions.[1][9] | |

| 30 - 90 | Typical range.[11] | |

| 138 (average) | Laboratory soils; varied with temperature (64-314 days at 15°C, 9-135 days at 30°C).[3][12] | |

| 46 | Favorable conditions: 95°F and high moisture.[8] | |

| Metabolites | ||

| TCP | 20 - 70 | Generally longer half-life than the parent compound.[3] |

| 12 - 229 | "Slightly degradable". | |

| TMP | 50 - 450 | "Very slightly degradable".[7] |

Soil Mobility of Triclopyr Triethylamine Salt

The mobility of a pesticide in soil determines its potential to leach into groundwater or move off-site via runoff. Mobility is primarily governed by the compound's sorption characteristics to soil particles.

Sorption Mechanisms

Triclopyr, an acidic herbicide, has a moderate to high potential for mobility in soil.[11][13] The triethylamine salt form is highly water-soluble and does not readily adsorb to soil, making it initially mobile.[1] However, upon its rapid conversion to triclopyr acid, its mobility is influenced by soil properties.[1] The sorption of triclopyr acid to soil increases with increasing organic matter content and decreasing soil pH.[7][14] Sorption may also increase over time, which can decrease its leaching potential.[7]

Quantitative Data on Soil Sorption

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil. Higher Koc values indicate stronger sorption and lower mobility.

| Compound | Soil Sorption Coefficient (Koc) in cm³/g | Classification/Notes |

| Triclopyr Triethylamine Salt | 24.0 - 144 | Indicates mobility.[7] |

| Triclopyr Acid | 19 - 78 (average 27) | Classified as mobile in the Helling classification system, similar to 2,4-D.[7] |

| Metabolites | ||

| TCP | Slightly mobile | Expected to remain in the top one to two inches of soil.[7] |

| TMP | Very slightly mobile | [7] |

Despite its classification as mobile, field studies have shown that triclopyr generally remains in the upper soil layers (15 to 90 cm) and has a low potential to contaminate groundwater.[5][6][10][15]

Experimental Protocols

The following sections detail standardized methodologies for assessing the soil persistence and mobility of triclopyr triethylamine salt.

Soil Persistence (Half-Life) Determination - Laboratory Incubation Study

This protocol is a synthesis of methodologies described in OECD Guideline 307 and other relevant literature.[8]

Objective: To determine the rate of aerobic degradation of triclopyr in soil under controlled laboratory conditions.

Methodology:

-

Soil Selection and Preparation:

-

Select representative agricultural soils (e.g., sandy loam, silty loam) with varying pH and organic carbon content.[8]

-

Air-dry the soil and sieve to <2 mm.

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity.

-

Pre-incubate the soil samples in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to allow microbial activity to stabilize.

-

-

Application of Test Substance:

-

Prepare a stock solution of triclopyr triethylamine salt. Radiolabeled ¹⁴C-triclopyr is recommended for accurate mass balance.

-

Apply the test substance to the soil samples at a concentration relevant to the maximum field application rate. The application should be done as uniformly as possible.

-

-

Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of CO₂ and other volatile metabolites.

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Maintain aerobic conditions by ensuring adequate air exchange.

-

-

Sampling and Analysis:

-

Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analyze the CO₂ traps at each sampling interval to quantify mineralization.

-

Extract triclopyr and its metabolites (TCP, TMP) from the soil samples using an appropriate solvent (e.g., acidified acetonitrile).[7]

-

Quantify the concentrations of the parent compound and metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[7][10]

-

-

Data Analysis:

-

Calculate the half-life (DT50) of triclopyr using first-order decay kinetics.

-

Characterize and quantify the formation and decline of major metabolites.

-

Determine the extent of mineralization and the formation of non-extractable residues.

-

Soil Sorption/Desorption - Batch Equilibrium Study

This protocol is based on OECD Guideline 106 and common practices in pesticide sorption studies.

Objective: To determine the soil-water distribution coefficients (Kd and Koc) of triclopyr acid.

Methodology:

-

Soil and Solution Preparation:

-

Use the same soils as in the persistence study.

-

Prepare a background electrolyte solution, typically 0.01 M CaCl₂, to maintain a constant ionic strength.

-

Prepare a series of triclopyr acid solutions of known concentrations in the background electrolyte.

-

-

Sorption Phase:

-

Place a known mass of air-dried soil (e.g., 2 g) into centrifuge tubes.

-

Add a known volume (e.g., 10 mL) of the triclopyr acid solutions to the tubes.

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature (e.g., 25°C) in the dark.

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the supernatant for the equilibrium concentration of triclopyr acid using HPLC or a similar technique.

-

-

Desorption Phase:

-

After the sorption phase, remove a known volume of the supernatant and replace it with an equal volume of fresh background electrolyte.

-

Resuspend the soil and shake for the same equilibrium time.

-

Centrifuge and analyze the supernatant for the concentration of desorbed triclopyr acid. Repeat for multiple desorption steps if required.

-

-

Data Analysis:

-

Calculate the amount of triclopyr sorbed to the soil at each concentration.

-

Plot the sorbed concentration versus the equilibrium solution concentration to generate a sorption isotherm.

-

Determine the Freundlich or Langmuir isotherm parameters and calculate the soil-water distribution coefficient (Kd).

-

Normalize Kd to the organic carbon content of the soil to obtain the Koc value.

-

Soil Column Leaching Study

This protocol is a synthesis of methodologies described in OECD Guideline 312 and EPA OPPTS 835.1240.[4][11][16]

Objective: To assess the mobility and leaching potential of triclopyr and its metabolites through a soil column.

Methodology:

-

Column Preparation:

-

Pack glass columns (e.g., 30 cm long) with sieved, air-dried soil to a uniform bulk density.

-

Saturate the soil columns with an "artificial rain" solution (e.g., 0.01 M CaCl₂) from the bottom up to avoid air entrapment.

-

Allow the columns to drain and equilibrate.

-

-

Application and Leaching:

-

Apply radiolabeled triclopyr to the surface of the soil columns at a rate equivalent to the field application rate.

-

Apply a continuous or intermittent flow of artificial rain to the top of the columns for a specified period (e.g., 48 hours).

-

Collect the leachate in fractions at regular intervals.

-

-

Sample Collection and Analysis:

-

After the leaching period, extrude the soil from the columns and section it into segments (e.g., every 5 cm).

-

Analyze the leachate fractions and each soil segment for the concentration of triclopyr and its metabolites using appropriate extraction and analytical techniques (e.g., LSC for radiolabeled compounds, HPLC for non-labeled).

-

-

Data Analysis:

-

Calculate a mass balance to account for the total applied radioactivity.

-

Determine the distribution of triclopyr and its metabolites in the soil profile and the leachate.

-

Assess the overall mobility of the compounds based on their movement down the column.

-

Conclusion

The triethylamine salt of triclopyr is rapidly converted to triclopyr acid in the soil environment. The persistence of triclopyr acid is moderate, with a half-life that is highly dependent on environmental conditions conducive to microbial degradation. While laboratory data indicate a potential for mobility, field evidence suggests that triclopyr and its primary metabolites are unlikely to leach into groundwater under normal use conditions, as they tend to remain in the upper soil profile. A thorough understanding of the experimental protocols outlined in this guide is essential for conducting accurate and reliable environmental risk assessments for this herbicide.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. scribd.com [scribd.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 6. Triclopyr General Fact Sheet [npic.orst.edu]

- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. invasive.org [invasive.org]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Soil column leaching of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. smithers.com [smithers.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to the Mode of Action of Triclopyr Triethylamine Salt as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triclopyr (B129103), a pyridine-based selective herbicide, is widely employed for the control of broadleaf weeds. Its triethylamine (B128534) salt formulation is a common commercial product. The herbicidal activity of triclopyr stems from its function as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA).[1][2][3][4] This guide provides a detailed technical overview of the molecular mode of action of triclopyr, focusing on its interaction with the auxin signaling pathway. It includes quantitative data on receptor binding and dose-response, detailed experimental protocols for key analytical methods, and visualizations of the core signaling cascade and experimental workflows.

Molecular Mechanism of Action

Triclopyr's herbicidal effect is initiated by its recognition as an auxin mimic within the plant cell.[2] This leads to a cascade of events that disrupt normal hormonal homeostasis, ultimately causing uncontrolled and disorganized growth, and subsequent plant death.[2][4] Both the triethylamine salt and butoxyethyl ester formulations of triclopyr are rapidly converted to the herbicidally active triclopyr acid form within the plant.[2]

Interaction with the TIR1/AFB Receptor Complex

The primary molecular target of synthetic auxins like triclopyr is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4]

The core mechanism proceeds as follows:

-

Binding to the Co-receptor Complex: Triclopyr binds to a pocket formed at the interface of the TIR1/AFB protein and an Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor protein. Auxin, or in this case, the synthetic auxin, acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[5]

-

Ubiquitination of Aux/IAA Repressors: This stabilized binding event leads to the polyubiquitination of the Aux/IAA repressor protein by the SCFTIR1/AFB complex.[5]

-

Degradation of Aux/IAA Repressors: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[5][6]

-

De-repression of Auxin-Responsive Genes: In the absence of the Aux/IAA repressor, Auxin Response Factors (ARFs), which are transcription factors, are released from repression.

-

Gene Expression and Physiological Response: The now-active ARFs bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, such as the GH3, SAUR (Small Auxin-Up RNA), and IAA gene families, leading to their large-scale transcription.[7] The overexpression of these genes results in the downstream physiological effects characteristic of auxin overdose, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[4]

Quantitative Data

Receptor Binding Affinity

The binding of triclopyr to the TIR1/AFB co-receptor complex has been quantified using techniques such as Surface Plasmon Resonance (SPR). The dissociation rate constant (kd), a measure of the stability of the complex, provides insight into the binding affinity. A higher kd value indicates a faster dissociation and generally lower affinity.

| Ligand | Receptor | Dissociation Rate Constant (kd) (s-1) | Reference |

| Triclopyr | TIR1 | 3.4 x 10-3 | [8] |

| Triclopyr | AFB5 | 8.1 x 10-2 | [8] |

| IAA (natural auxin) | TIR1 | 1.1 x 10-3 | [8] |

| IAA (natural auxin) | AFB5 | 3.0 x 10-2 | [8] |

| Fluroxypyr | TIR1 | 0.93 x 10-3 | [8] |

| Fluroxypyr | AFB5 | 3.3 x 10-2 | [8] |

Table 1: Dissociation rate constants of triclopyr and other auxins for TIR1 and AFB5 co-receptor complexes.

Dose-Response Relationships

The herbicidal efficacy of triclopyr is dose-dependent. The ED50 value, or the effective dose that causes a 50% response (e.g., growth inhibition), is a common metric for quantifying herbicide activity.

| Formulation | Plant Species | ED50 (g ae ha-1) | Reference |

| Triclopyr triethylamine salt | Tomato (Solanum lycopersicum) | 22.87 | [9] |

| Triclopyr triethylamine salt | Sunflower (Helianthus annuus) | 60.39 | [9] |

| Triclopyr triethylamine salt | Soybean (Glycine max) | 22.56 | [9] |

| Triclopyr choline (B1196258) salt | Soybean (Glycine max) | 20.95 | [9] |

Table 2: ED50 values for different formulations of triclopyr on various broadleaf plant species. 'ae' stands for acid equivalent.

Experimental Protocols

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is used to determine the kinetics and affinity of binding between a ligand (e.g., a synthetic auxin) and a receptor (e.g., the TIR1/AFB-Aux/IAA complex).

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in mass, which in turn alters the refractive index, generating a measurable signal in resonance units (RU).

Detailed Methodology:

-

Protein Expression and Purification:

-

Express recombinant TIR1/AFB and Aux/IAA proteins (or the degron peptide of the Aux/IAA) in a suitable expression system (e.g., insect cells or E. coli).

-

Purify the proteins using affinity chromatography (e.g., His-tag or GST-tag purification).

-

-

SPR Chip Preparation and Ligand Immobilization:

-

Select an appropriate SPR sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the purified TIR1/AFB protein to the activated chip surface via covalent amine coupling. The protein is injected over the surface in a low ionic strength buffer at a pH below its isoelectric point to promote pre-concentration.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of analyte solutions containing the Aux/IAA degron peptide and varying concentrations of the synthetic auxin (e.g., triclopyr) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the immobilized TIR1/AFB surface at a constant flow rate.

-

Monitor the association of the analyte complex in real-time as an increase in RU.

-

After the association phase, inject running buffer alone to monitor the dissociation of the complex in real-time as a decrease in RU.

-

Regenerate the chip surface between cycles by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH glycine (B1666218) solution).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the relative changes in the expression of specific genes, such as the early auxin-responsive genes, following treatment with triclopyr.

Principle: This technique amplifies and quantifies a targeted DNA molecule in real-time. The quantity of the amplified product is measured at each cycle using a fluorescent dye that binds to double-stranded DNA or a sequence-specific fluorescent probe. The cycle at which the fluorescence signal crosses a threshold (the Cq value) is inversely proportional to the initial amount of target template.

Detailed Methodology:

-

Plant Treatment and Tissue Collection:

-

Grow susceptible plant seedlings (e.g., Arabidopsis thaliana) under controlled conditions.

-

Treat the seedlings with a defined concentration of triclopyr triethylamine salt or a mock control.

-

Harvest plant tissue (e.g., whole seedlings or specific organs) at various time points after treatment (e.g., 0, 1, 3, 6, and 24 hours).

-

Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design and validate primers specific to the target auxin-responsive genes (GH3, SAUR, IAA families) and one or more stable reference genes (e.g., Actin, Ubiquitin).

-

Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase.

-

Perform the qRT-PCR reaction in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Generate a melt curve at the end of the reaction to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the Cq values for the target and reference genes in each sample.

-

Calculate the relative gene expression (fold change) using the 2-ΔΔCq method, normalizing the expression of the target genes to the expression of the reference gene(s) and relative to the mock-treated control.[10]

-

Aux/IAA Protein Degradation Assay

This assay measures the rate of degradation of Aux/IAA proteins in response to auxin or a synthetic auxin like triclopyr.

Principle: A fusion protein is created consisting of an Aux/IAA protein and a reporter enzyme, such as luciferase (LUC). The degradation of the Aux/IAA protein leads to a corresponding decrease in the activity of the reporter enzyme, which can be quantified.

Detailed Methodology:

-

Generation of Transgenic Plants:

-

Create a genetic construct containing the coding sequence of an Aux/IAA gene fused in-frame with the LUC gene, under the control of a constitutive promoter (e.g., the CaMV 35S promoter).

-

Transform susceptible plants (e.g., Arabidopsis thaliana) with this construct and select for stable transgenic lines.

-

-

Protein Degradation Measurement:

-

Grow the transgenic seedlings under controlled conditions.

-

Treat the seedlings with triclopyr triethylamine salt or a mock control.

-

At various time points after treatment, add cycloheximide (B1669411) to inhibit new protein synthesis.

-

Harvest samples at regular intervals after the addition of cycloheximide.

-

Prepare protein extracts from the harvested tissue.

-

Measure the luciferase activity in the protein extracts using a luminometer and a luciferin-containing substrate buffer.

-

-

Data Analysis:

-

Plot the logarithm of the luciferase activity against time.

-

The half-life of the Aux/IAA-LUC fusion protein is determined from the slope of the linear regression of this plot.

-

Compare the half-life of the fusion protein in triclopyr-treated and mock-treated seedlings to determine the effect of the synthetic auxin on protein degradation.

-

Visualizations

Signaling Pathway

Caption: Synthetic Auxin Signaling Pathway.

Experimental Workflow: Surface Plasmon Resonance

Caption: SPR Experimental Workflow.

Experimental Workflow: qRT-PCR for Gene Expression

Caption: qRT-PCR Experimental Workflow.

Conclusion and Future Directions

Triclopyr triethylamine salt effectively functions as a synthetic auxin by hijacking the plant's natural auxin signaling pathway. Its binding to the TIR1/AFB-Aux/IAA co-receptor complex initiates a cascade of events leading to the degradation of Aux/IAA repressors and the subsequent overexpression of auxin-responsive genes, culminating in phytotoxicity. While the core mechanism is well-established, further research is warranted to fully elucidate the quantitative aspects of this process. Specifically, detailed studies quantifying the fold changes in the expression of key early auxin-responsive genes (GH3, SAUR, and IAA families) and the precise impact on the half-life of a broader range of Aux/IAA proteins following treatment with triclopyr triethylamine salt would provide a more complete picture of its mode of action. Such data would be invaluable for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. invasive.org [invasive.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Characterizing the Auxin Herbicide Response in Horseweed (Erigeron can" by Cara Lynn McCauley [docs.lib.purdue.edu]

- 10. Comparative Genomic and Transcriptomic Analysis Suggests the Evolutionary Dynamic of GH3 Genes in Gramineae Crops - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dissociation of Triclopyr Triethylamine Salt to Triclopyr Acid in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical dissociation of Triclopyr (B129103) triethylamine (B128534) salt into its active form, triclopyr acid, in aqueous environments. This process is fundamental to its herbicidal activity and environmental fate. This document collates quantitative data, details experimental protocols, and provides visual representations of the dissociation pathway and analytical workflows.

Introduction

Triclopyr is a selective systemic herbicide used to control woody and broadleaf weeds. It is commonly formulated as a triethylamine salt to enhance its solubility in water for application purposes.[1] Upon introduction into an aqueous environment, the triethylamine salt rapidly dissociates to form the triclopyr acid anion and the triethylammonium (B8662869) cation.[2][3][4] The herbicidal activity is attributed to the triclopyr acid, which acts as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[4][5][6] Understanding the dynamics of this dissociation is critical for predicting its efficacy, environmental behavior, and potential toxicological effects.

Chemical Dissociation Pathway

Triclopyr triethylamine salt is highly soluble in water and readily dissociates.[3][7] This dissociation is a rapid, reversible acid-base reaction that occurs within minutes of the salt being dissolved in water.[3][4] The process is governed by the pKa of triclopyr acid.

The dissociation can be represented by the following chemical equation:

Triclopyr Triethylamine Salt ⇌ Triclopyr Acid Anion + Triethylammonium Cation

dot

Caption: Dissociation of Triclopyr Triethylamine Salt in Water.

Quantitative Data

The physical and chemical properties of triclopyr triethylamine salt and triclopyr acid are crucial for understanding their behavior in aqueous solutions.

Table 1: Physicochemical Properties of Triclopyr Triethylamine Salt and Triclopyr Acid

| Property | Triclopyr Triethylamine Salt | Triclopyr Acid | Reference(s) |

| CAS Number | 57213-69-1 | 55335-06-3 | [8],[7] |

| Molecular Formula | C₁₃H₁₉Cl₃N₂O₃ | C₇H₄Cl₃NO₃ | [7],[9] |

| Molecular Weight ( g/mol ) | 357.7 | 256.5 | [7],[9] |

| Water Solubility | 2,100,000 mg/L (miscible) | 440 mg/L at 25 °C | [1],[8] |

| pKa | Not Applicable | 2.68 | [9],[10] |

| Appearance | Colorless to amber liquid or grayish-white solid | Fluffy, colorless solid | [7],[8] |

Table 2: Environmental Fate and Dissipation of Triclopyr

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Time in Water | < 1 minute | Aqueous solution | [3] |

| Aqueous Photolysis Half-life | ~1 day (with light) | pH 7 buffered solution, natural sunlight | [11],[12] |

| Aqueous Hydrolysis Half-life | Stable (142 days without light) | pH 5, 7, 9 | [11],[12] |

| Water Dissipation Half-life (Field) | 0.5 - 7.5 days | Various field studies | [2],[13] |

| Sediment Dissipation Half-life (Field) | 2.7 - 13.3 days | Various field studies | [2] |

Experimental Protocols

Detailed experimental protocols for studying the dissociation and quantifying triclopyr and its salt are crucial for reproducible research. Below are generalized methodologies based on available literature.

4.1. Protocol for Determination of Dissociation via HPLC

This protocol outlines a method to observe the rapid conversion of triclopyr triethylamine salt to triclopyr acid.

-

Objective: To confirm the rapid dissociation of triclopyr triethylamine salt in water.

-

Materials:

-

Triclopyr triethylamine salt standard

-

Triclopyr acid analytical standard

-

Deionized water

-

Methanol (B129727) (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reversed-phase column

-

-

Procedure:

-

Standard Preparation: Prepare stock solutions of both triclopyr triethylamine salt and triclopyr acid in methanol. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Prepare a solution of triclopyr triethylamine salt in deionized water at a known concentration.

-

HPLC Analysis:

-

Set the mobile phase composition (e.g., a gradient of methanol and water with 0.1% formic acid).

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Set the UV detector to a wavelength of 280 nm.[6]

-

Inject the triclopyr acid standard to determine its retention time.

-

Immediately after preparation, inject the aqueous solution of triclopyr triethylamine salt.

-

Monitor the chromatogram for the appearance of a peak corresponding to the retention time of the triclopyr acid anion. The absence or rapid diminution of a peak for the undissociated salt and the corresponding appearance of the acid peak confirms dissociation.

-

-

Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the triclopyr acid standard. Quantify the concentration of triclopyr acid using the calibration curve.

-

4.2. Protocol for Quantification of Triclopyr in Water Samples (ELISA)

This protocol describes an immunoassay method for the quantitative determination of triclopyr residues in water.

-

Objective: To quantify the concentration of triclopyr in an aqueous sample.

-

Materials:

-

Triclopyr and Trichloropyridinol RaPID Assay test kits (or similar ELISA kits)

-

Water sample for analysis

-

Pipettes and disposable test tubes

-

Magnetic particle separator

-

Spectrophotometer (plate reader)

-

-

Procedure (based on ELISA principles): [14]

-

An aliquot of the water sample is added to a test tube.

-

Enzyme-conjugated triclopyr and paramagnetic particles coated with antibodies specific to triclopyr are added sequentially.

-

During an incubation period, the triclopyr in the sample and the enzyme-conjugated triclopyr compete for the antibody binding sites on the magnetic particles.

-

A magnetic field is applied to separate the particles from the solution. The unbound reagents are washed away.

-

A substrate is added that reacts with the enzyme conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of triclopyr in the sample.

-

The absorbance is read using a spectrophotometer, and the concentration is determined by comparing the result to a standard curve.

-

dot

Caption: General Experimental Workflow for Analyzing Triclopyr Dissociation.

Environmental Fate Following Dissociation

Once dissociated, triclopyr acid is subject to several environmental degradation processes. The primary routes of dissipation in aquatic systems are photolysis and microbial degradation.[2][13] Hydrolysis of the triclopyr acid itself is not a significant degradation pathway.[11] The persistence of triclopyr in water is influenced by factors such as sunlight exposure, water temperature, and microbial activity.[6]

The major degradation product of triclopyr is 3,5,6-trichloro-2-pyridinol (B117793) (TCP).[2][15] A minor metabolite, 3,5,6-trichloro-2-methoxypyridine (TMP), can also be formed.[2][15]

dot

References

- 1. invasive.org [invasive.org]

- 2. apms.org [apms.org]

- 3. eaglelake1.org [eaglelake1.org]

- 4. Buy Triclopyr triethylamine salt (EVT-306515) | 57213-69-1 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Triclopyr Triethylamine Salt|RUO Herbicide [benchchem.com]

- 7. Triclopyr triethylamine | C13H19Cl3N2O3 | CID 42163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EXTOXNET PIP - TRICLOPYR [extoxnet.orst.edu]

- 9. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. mass.gov [mass.gov]

- 12. Triclopyr General Fact Sheet [npic.orst.edu]

- 13. researchgate.net [researchgate.net]

- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 15. Determination of the Ecotoxicity of Herbicides Roundup® Classic Pro and Garlon New in Aquatic and Terrestrial Environments [mdpi.com]

The Environmental Fate of Triclopyr Triethylamine Salt: A Technical Guide to Photodegradation and Microbial Breakdown

For Researchers, Scientists, and Drug Development Professionals

Introduction